5-Bromo-2,6-dimethylpyrimidin-4-ol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-2,4-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNLEUXPBAEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662354 | |
| Record name | 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858269-28-0 | |
| Record name | 5-Bromo-2,6-dimethylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2,6-dimethylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2,6-dimethylpyrimidin-4-ol. As a halogenated pyrimidine derivative, this compound represents a versatile scaffold for medicinal chemistry and drug discovery. Its structural features, including the pyrimidin-4-ol core, a reactive bromine atom, and two methyl groups, offer multiple avenues for synthetic modification and the development of novel bioactive molecules. This document consolidates information from structurally related analogues and established synthetic methodologies to serve as a practical resource for researchers.
Introduction and Rationale
Substituted pyrimidines are a cornerstone of therapeutic drug design, forming the core structure of numerous approved pharmaceuticals. The introduction of a bromine atom at the C-5 position, as in 5-Bromo-2,6-dimethylpyrimidin-4-ol, provides a key functional handle for further molecular elaboration through various cross-coupling reactions. This strategic placement of a halogen allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). The pyrimidin-4-ol moiety is known to exist in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form, which can significantly influence its biological activity and physicochemical properties. Understanding the interplay of these structural features is paramount for its effective utilization in drug discovery programs.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₆H₇BrN₂O | - |
| Molecular Weight | 203.04 g/mol | - |
| Appearance | Off-white to pale yellow solid | Analogy to similar compounds |
| Melting Point | >200 °C (decomposes) | Analogy to similar compounds |
| Boiling Point | ~350-400 °C at 760 mmHg | Prediction based on analogues |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | General characteristics of pyrimidinols |
Spectroscopic Profile:
A detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Bromo-2,6-dimethylpyrimidin-4-ol. The expected spectral features are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Two singlets for the two methyl groups (δ ~2.2-2.5 ppm).- A broad singlet for the -OH or -NH proton (δ >10 ppm), depending on the tautomeric form and solvent. |
| ¹³C NMR | - Resonances for the two methyl carbons (δ ~20-25 ppm).- Quaternary carbon attached to bromine (C5) at δ ~100-110 ppm.- Carbonyl carbon (C4) in the pyrimidinone tautomer at δ ~160-170 ppm.- Other aromatic carbons (C2, C6) at δ ~150-160 ppm. |
| IR (Infrared) Spectroscopy | - Broad O-H or N-H stretching band (3200-3400 cm⁻¹).- C=O stretching band (1650-1700 cm⁻¹) for the pyrimidinone tautomer.- C=C and C=N stretching bands in the aromatic region (1500-1600 cm⁻¹). |
| Mass Spectrometry (MS) | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-ol can be approached through several established methods for pyrimidine ring formation, followed by a regioselective bromination step. A plausible synthetic route is outlined below.
Figure 1: A proposed synthetic pathway for 5-Bromo-2,6-dimethylpyrimidin-4-ol.
Experimental Protocol: Bromination of 2,6-dimethylpyrimidin-4-ol (Hypothetical)
-
Dissolution: Dissolve 2,6-dimethylpyrimidin-4-ol in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), to the solution at room temperature. The use of NBS is often preferred for its milder reaction conditions and higher selectivity.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-Bromo-2,6-dimethylpyrimidin-4-ol.
Key Reactivity
The chemical reactivity of 5-Bromo-2,6-dimethylpyrimidin-4-ol is dominated by three key structural features: the bromine atom at the C-5 position, the pyrimidin-4-ol/pyrimidin-4(3H)-one tautomerism, and the two methyl groups.
Figure 2: Key reactivity features of 5-Bromo-2,6-dimethylpyrimidin-4-ol.
-
Cross-Coupling Reactions: The C-Br bond at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination.[2] This allows for the introduction of a wide range of substituents, such as aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for generating diverse chemical libraries.
-
Tautomerism: The equilibrium between the hydroxyl and keto forms is a critical aspect of its chemistry. This can influence its reactivity, solubility, and importantly, its hydrogen bonding capabilities in a biological context.
-
Reactions at Methyl Groups: While less reactive than the C-Br bond, the methyl groups can undergo reactions such as oxidation or halogenation under specific conditions to introduce further functionalization.
Potential Applications in Drug Discovery
The structural motifs present in 5-Bromo-2,6-dimethylpyrimidin-4-ol are found in a variety of biologically active molecules. Analogues have shown promise in several therapeutic areas.
-
Interferon Induction and Antiviral Activity: A closely related compound, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, has been reported to be an inducer of interferon, suggesting potential applications in antiviral therapies.[3] However, this specific analogue was also associated with renal toxicity in preclinical studies, highlighting the importance of careful structural modification to optimize the therapeutic window.[3]
-
Kinase Inhibition: The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors for oncology and inflammatory diseases. The ability to functionalize the C-5 position allows for the exploration of interactions with specific regions of the kinase active site.
-
Endothelin Receptor Antagonism: Substituted pyrimidines are also key components of endothelin receptor antagonists, which are used in the treatment of pulmonary arterial hypertension.[4][5]
Safety and Handling
As with any halogenated organic compound, 5-Bromo-2,6-dimethylpyrimidin-4-ol should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6][7][8] Avoid contact with skin and eyes.[6][7][8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-Bromo-2,6-dimethylpyrimidin-4-ol is a valuable building block for the synthesis of novel and diverse molecular entities with potential therapeutic applications. Its key chemical properties, including the reactive bromine atom and the pyrimidin-4-ol/pyrimidin-4(3H)-one tautomeric system, provide a rich platform for medicinal chemistry exploration. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully realize its potential in drug discovery and development.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central. [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. [Link]
-
5-Bromo-2,6-dimethyl-4-pyrimidinamine. (n.d.). PubChem. [Link]
-
The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. (2024). ResearchGate. [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). National Institutes of Health. [Link]
-
Scheme 1: Synthesis of pyrimidine derivatives 4a and 4b. (n.d.). ResearchGate. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ResearchGate. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). ScienceDirect. [Link]
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023).
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PubMed Central. [Link]
- Process for bromination of pyrimidine. (n.d.).
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. [Link]
-
Bromination of Pyrimidines: A Simple Inexpensive Method. (n.d.). ResearchGate. [Link]
-
Synthesis of Pyrimidine and Its Derivatives. (2024). YouTube. [Link]
-
5-Bromo-4-ethyl-2,6-dimethylpyrimidine. (n.d.). PubChem. [Link]
- Supporting Information. (n.d.). [Source not further specified].
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021). YouTube. [Link]
-
5-Bromo-2-methylpyrimidin-4-OL. (n.d.). PubChem. [Link]
Sources
- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-2-chloro-4,6-dimethylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. CAS 4214-57-7 | 2-amino-5-bromo-4,6-dimethylpyrimidine - Synblock [synblock.com]
Introduction: The Strategic Importance of Brominated Pyrimidinones in Drug Discovery
An In-depth Technical Guide to Substituted Bromopyrimidinones: Focus on 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone
Senior Application Scientist Note: Initial searches for "5-Bromo-2,6-dimethylpyrimidin-4-ol" (CAS 858269-28-0) did not yield sufficient specific data for a comprehensive technical guide. This suggests the compound is either a rare or novel research chemical with limited public documentation. To provide a valuable and scientifically robust resource for researchers interested in this chemical scaffold, this guide will focus on the closely related and well-documented analogue, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone . This compound shares the core brominated methyl-pyrimidinone structure and offers a wealth of information regarding its synthesis, reactivity, and biological significance, making it an excellent model for understanding this class of molecules.
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their ability to engage in specific hydrogen bonding patterns and serve as versatile synthetic platforms.[1] The introduction of a bromine atom, particularly at the C-5 position, significantly enhances the utility of the pyrimidine scaffold. This halogenation provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures and facilitating Structure-Activity Relationship (SAR) studies.[2][3]
This guide provides an in-depth examination of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, a compound that has garnered interest for its immunomodulatory and antiviral properties.[4] We will explore its physicochemical characteristics, detail robust synthetic protocols, and discuss its known biological activities and potential applications in drug development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The table below summarizes the key computed and experimental data for related brominated pyrimidine derivatives.
| Property | Value | Source |
| IUPAC Name | 2-Amino-5-bromo-6-methylpyrimidin-4(1H)-one | - |
| Molecular Formula | C₅H₆BrN₃O | [4] |
| Molecular Weight | 204.03 g/mol | [4] |
| Appearance | Light brown solid | [4] |
| Melting Point | 200-202 °C (for a related 6-propyl derivative) | [4] |
| Solubility | Soluble in methanol/DCM mixtures | [4] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrimidinones can be approached through various routes. A common and effective strategy involves the cyclocondensation of a β-ketoester with a guanidine derivative, followed by bromination.
General Synthetic Workflow
The synthesis of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone can be conceptualized in a two-step process starting from readily available commercial reagents.
Caption: General synthetic workflow for 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-methylpyrimidin-4(3H)-one
This protocol is adapted from established methods for pyrimidine synthesis.[5]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reaction Initiation: To the sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until fully dissolved.
-
Addition of β-Ketoester: Slowly add ethyl acetoacetate (1 equivalent) to the reaction mixture.
-
Cyclocondensation: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 2-amino-6-methylpyrimidin-4(3H)-one.
Causality Behind Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the guanidine and facilitate the initial nucleophilic attack on the ester carbonyl of ethyl acetoacetate.
-
Ethanol as Solvent: It serves as a good solvent for the reactants and the sodium ethoxide base.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps.
Detailed Experimental Protocol: Bromination at the C-5 Position
The pyrimidine ring is electron-deficient, which makes electrophilic substitution challenging. However, the presence of electron-donating groups (the amino and hydroxyl/oxo groups) activates the ring, directing bromination to the C-5 position.[6]
-
Dissolution: Dissolve the synthesized 2-amino-6-methylpyrimidin-4(3H)-one (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions at room temperature. The use of NBS is preferred over elemental bromine as it is a safer and more selective brominating agent.[7]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice water to precipitate the crude product. Filter the solid, wash with water, and then recrystallize from a suitable solvent system (e.g., methanol/dichloromethane) to obtain the pure 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone.[5]
Trustworthiness and Self-Validation: The purity of the final compound should be rigorously confirmed through multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate its structure and ensure the absence of starting materials or byproducts.
Chemical Reactivity and Synthetic Utility
The true value of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone lies in its potential for further functionalization, primarily through reactions at the bromine-substituted C-5 position.
Caption: Key cross-coupling reactions for functionalizing the C-5 position.
These palladium-catalyzed reactions allow for the introduction of a wide array of substituents at the C-5 position, making this compound a valuable building block for creating libraries of novel molecules for biological screening.[2]
Biological Activity and Applications in Drug Development
Substituted 2-aminopyrimidinones have been investigated for a range of biological activities. Notably, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone has been reported as an inducer of interferon, a group of signaling proteins crucial to the innate immune response against viruses.[4]
Interferon Induction and Antiviral Potential
Interferons are cytokines that "interfere" with viral replication. Compounds that can induce the production of endogenous interferons are of significant therapeutic interest for the treatment of viral infections and certain cancers. While the precise mechanism of action for this class of pyrimidinones is not fully elucidated, their ability to stimulate the immune system is a key attribute.[4]
However, early studies also noted that chronic administration of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone led to toxicity in rats, specifically crystal deposition in the renal papillae. This finding spurred further research into analogues, such as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, which exhibited enhanced antiviral potency without the associated toxicity.[4] This highlights the critical role of SAR in optimizing lead compounds to improve both efficacy and safety profiles.
The structural motif of 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone serves as a valuable starting point for the development of novel immunomodulatory and antiviral agents. The synthetic handles on the molecule allow for systematic modifications to explore the SAR and develop next-generation compounds with improved therapeutic indices.
Conclusion
While 5-Bromo-2,6-dimethylpyrimidin-4-ol remains an under-documented compound, the detailed study of its close analogue, 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone, provides a comprehensive framework for researchers in the field. This guide has detailed its synthesis, highlighted its chemical reactivity as a versatile building block, and discussed its documented biological activity as an interferon inducer. The insights provided herein are intended to empower scientists and drug development professionals to effectively utilize this important class of brominated pyrimidinones in their research endeavors.
References
-
Benchchem. 5-Bromo-6-chloro-2-methylpyrimidin-4-ol | Research Chemical. 2
-
Chemsrc. 5-Bromo-3,4-dimethyl-2(1H)-pyridinone | CAS#:848365-77-5. 8
-
Delia, T. J., & Hood, R. J. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry, 67(10), 1474-1476.
-
Pathak, V. N., et al. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Medicinal Chemistry Research, 20(7), 857-865.
-
Royal Society of Chemistry. Polysubstituted heteroarenes as important building blocks. RSC Advances. 1
-
PubChem. 5-Bromo-2,6-dimethyl-4-pyrimidinamine.
-
MCE. 5-Bromo-2,4-diamino-6-hydroxypyrimidine | Biochemical Assay Reagent. 9
-
PubChem. 5-Bromo-4,6-dimethylpyrimidine.
-
Sigma-Aldrich. 2-Amino-5-bromo-4-methylpyridine 98%.
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
-
Khan, I., et al. (2016). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry, 12(4), 365-371.
-
ResearchGate. Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives.
-
Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
-
ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
-
Kamal, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(45), 6071-6075.
-
Benchchem. Application Notes and Protocols for the Bromination of Pyrimidine Rings. 6
-
Al-Ostath, A., et al. (2020). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 25(21), 5028.
-
Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 5-Bromo-6-chloro-2-methylpyrimidin-4-ol|Research Chemical [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-3,4-dimethyl-2(1H)-pyridinone | CAS#:848365-77-5 | Chemsrc [chemsrc.com]
- 9. medchemexpress.com [medchemexpress.com]
A Predictive Spectroscopic and Structural Analysis of 5-Bromo-2,6-dimethylpyrimidin-4-ol
For Distribution: This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Executive Summary
5-Bromo-2,6-dimethylpyrimidin-4-ol is a substituted pyrimidine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, making the structural elucidation of its derivatives a critical step in pharmaceutical research. This technical guide provides an in-depth, predictive analysis of the spectroscopic data for 5-Bromo-2,6-dimethylpyrimidin-4-ol, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public, experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to construct a reliable, predictive framework. This approach is designed to empower researchers by providing a robust set of expectations for identifying and characterizing this compound.
Molecular Structure and Tautomerism: A Critical Consideration
A foundational aspect of interpreting the spectroscopic data of 5-Bromo-2,6-dimethylpyrimidin-4-ol is the understanding of its potential tautomeric forms. Pyrimidin-4-ols can exist in equilibrium between the -ol (hydroxy) form and the -one (keto) form. This equilibrium is influenced by factors such as the solvent, temperature, and pH.
The two primary tautomers are:
-
5-Bromo-2,6-dimethylpyrimidin-4-ol (Enol form)
-
5-Bromo-2,6-dimethyl-3H-pyrimidin-4-one (Keto form)
The presence of one or both tautomers in a sample will significantly influence the resulting NMR and IR spectra. For instance, the enol form will exhibit a characteristic O-H signal, while the keto form will show a prominent C=O signal. In many pyrimidin-4-ol systems, the keto form is the major tautomer in both the solid state and in solution. This guide will consider the spectroscopic features of both forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[1]
The predicted ¹H NMR spectrum of 5-Bromo-2,6-dimethylpyrimidin-4-ol will be relatively simple, with distinct signals for the methyl protons and any exchangeable protons (O-H or N-H).
-
Methyl Protons (C2-CH₃ and C6-CH₃): Due to the asymmetry introduced by the bromine and hydroxyl/keto groups, the two methyl groups are chemically non-equivalent and are expected to appear as two distinct singlets. Their chemical shifts will likely be in the range of δ 2.2-2.6 ppm . The electron-withdrawing nature of the pyrimidine ring will shift these signals downfield compared to methyl groups on a simple alkane.
-
Exchangeable Proton (O-H or N-H):
-
In the enol form , a broad singlet corresponding to the O-H proton is expected. Its chemical shift can vary significantly (typically δ 5.0-12.0 ppm ) depending on the solvent and concentration, and it may exchange with D₂O.
-
In the keto form , a broad singlet for the N-H proton is anticipated, likely in the range of δ 10.0-13.0 ppm .[2] This downfield shift is due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group.
-
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.[1] The symmetry of the molecule will determine the number of distinct carbon signals.[3] For 5-Bromo-2,6-dimethylpyrimidin-4-ol, six unique carbon signals are expected.
-
Methyl Carbons (C2-CH₃ and C6-CH₃): These carbons will appear as two distinct signals in the upfield region of the spectrum, likely between δ 15-25 ppm .
-
C5 (Carbon bearing Bromine): The carbon atom directly attached to the bromine atom is expected to be significantly shielded by the "heavy atom effect" of bromine, resulting in a signal at a relatively upfield position for an aromatic/heterocyclic carbon, possibly in the range of δ 90-110 ppm .
-
C2, C4, and C6 (Ring Carbons): These carbons will appear in the downfield region, typically between δ 150-170 ppm . The exact chemical shifts will be influenced by the tautomeric form.
-
In the keto form , the C4 carbon (the carbonyl carbon) will be the most downfield signal, expected around δ 160-170 ppm .[4]
-
In the enol form , the C4 carbon (bearing the hydroxyl group) will also be downfield but likely slightly more shielded than the keto form.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2,6-dimethylpyrimidin-4-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for pyrimidinol compounds as it can help in observing exchangeable protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the presence of exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H or N-H signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[5]
The IR spectrum of 5-Bromo-2,6-dimethylpyrimidin-4-ol will be highly informative, particularly in distinguishing between the enol and keto tautomers.
-
O-H/N-H Stretching:
-
Enol form: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretch.
-
Keto form: A sharp to moderately broad band in the 3100-3300 cm⁻¹ region, characteristic of the N-H stretch.[6]
-
-
C-H Stretching: Absorption bands in the range of 2900-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the methyl C-H bonds.
-
C=O Stretching (Keto form): A strong, sharp absorption band between 1650-1690 cm⁻¹ is a definitive indicator of the pyrimidinone (keto) structure.[7]
-
C=N and C=C Stretching: The pyrimidine ring will exhibit several absorption bands in the 1400-1650 cm⁻¹ region due to C=N and C=C stretching vibrations.[8]
-
C-Br Stretching: A weak to medium intensity band in the fingerprint region, typically around 500-650 cm⁻¹ , corresponding to the C-Br stretch.
-
Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid 5-Bromo-2,6-dimethylpyrimidin-4-ol sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to the sample using the ATR clamp to ensure good contact with the crystal.
-
Spectrum Collection: Collect the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Caption: General workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
-
Molecular Ion Peak (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion peak will appear as a doublet of nearly equal intensity.[9]
-
For C₆H₇⁷⁹BrN₂O, the expected m/z will be approximately 201.97 .
-
For C₆H₇⁸¹BrN₂O, the expected m/z will be approximately 203.97 . This characteristic M⁺ and M+2 pattern is a strong indicator of the presence of a single bromine atom in the molecule.[10]
-
-
Key Fragmentation Pathways:
-
Loss of Bromine: A common fragmentation pathway for brominated compounds is the loss of the bromine radical (·Br), which would result in a fragment at m/z ≈ 123.[10]
-
Loss of CO: In the keto tautomer, the loss of a neutral carbon monoxide molecule (CO) is a likely fragmentation, leading to a fragment ion from the molecular ion.[11]
-
Methyl Radical Loss: Loss of a methyl radical (·CH₃) from the molecular ion is also a plausible fragmentation pathway.
-
-
Sample Preparation: Prepare a dilute solution of 5-Bromo-2,6-dimethylpyrimidin-4-ol in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an Electrospray Ionization (ESI) mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for the compound.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity.
-
Data Analysis:
-
Identify the molecular ion peak (and its isotopic pattern).
-
If conducting tandem MS (MS/MS), select the molecular ion as the precursor and acquire the fragmentation spectrum to aid in structural confirmation.
-
Compare the observed m/z values with the theoretical values for the expected formula.
-
Caption: General workflow for Mass Spectrometry analysis.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Feature | Expected Value/Region | Significance |
| ¹H NMR | Methyl Protons (2x CH₃) | δ 2.2-2.6 ppm (two singlets) | Confirms the presence of two non-equivalent methyl groups. |
| Exchangeable Proton (N-H/O-H) | δ 10.0-13.0 ppm (keto) or δ 5.0-12.0 ppm (enol) | Differentiates between tautomeric forms. | |
| ¹³C NMR | Methyl Carbons (2x CH₃) | δ 15-25 ppm | Aliphatic carbon signals. |
| C-Br | δ 90-110 ppm | Carbon attached to bromine. | |
| Ring Carbons | δ 150-170 ppm | Heterocyclic ring carbons. | |
| C=O (Keto form) | δ 160-170 ppm | Confirms the pyrimidinone structure. | |
| IR | N-H Stretch (Keto form) | 3100-3300 cm⁻¹ | Indicates the keto tautomer. |
| O-H Stretch (Enol form) | 3200-3500 cm⁻¹ | Indicates the enol tautomer. | |
| C=O Stretch (Keto form) | 1650-1690 cm⁻¹ (strong) | Definitive evidence for the keto tautomer. | |
| C=N / C=C Stretches | 1400-1650 cm⁻¹ | Pyrimidine ring vibrations. | |
| Mass Spec | Molecular Ion (M⁺, M+2) | m/z ≈ 202 and 204 | Confirms molecular weight and presence of one bromine atom. |
| Major Fragment | m/z ≈ 123 | Loss of bromine radical (·Br). |
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 5-Bromo-2,6-dimethylpyrimidin-4-ol. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The critical consideration of tautomerism, particularly the likely predominance of the keto form, is essential for accurate spectral interpretation. The detailed protocols and workflows presented herein offer a standardized approach to acquiring high-quality data for this and similar pyrimidine derivatives, thereby accelerating research and development in medicinal chemistry.
References
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,6-dimethyl-4-pyrimidinamine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-methylpyrimidin-4-ol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4,6-dimethylpyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]
-
ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
-
Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]
-
SciePub. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
iChemical. (n.d.). 4-Bromo-2,6-dimethylpyridine, CAS No. 5093-70-9. Retrieved from [Link]
-
YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]
-
PubChem. (n.d.). Pyrimidine. Retrieved from [Link]
-
NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. article.sapub.org [article.sapub.org]
Navigating the Solubility Landscape of 5-Bromo-2,6-dimethylpyrimidin-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Scientific Advancement
In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of its potential application. 5-Bromo-2,6-dimethylpyrimidin-4-ol, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The journey from a promising molecule in a vial to a viable drug candidate or a useful chemical reagent is fundamentally governed by its physicochemical properties, with solubility being a paramount determinant of bioavailability, reaction kinetics, and formulation feasibility.
This technical guide, intended for scientists and researchers, provides a comprehensive exploration of the solubility of 5-Bromo-2,6-dimethylpyrimidin-4-ol. We will delve into the theoretical principles that govern its dissolution in various common laboratory solvents, present a detailed, illustrative solubility profile, and offer robust, step-by-step experimental protocols for independent verification. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document aims to empower researchers to make informed decisions in their experimental designs and accelerate their research and development endeavors.
Theoretical Framework: Deconstructing the Molecular Interactions Governing Solubility
The solubility of a solid in a liquid is a dynamic equilibrium process, where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. This equilibrium is dictated by the principle of "like dissolves like," which is a qualitative summation of the intricate interplay of intermolecular forces between the solute and solvent molecules.
For 5-Bromo-2,6-dimethylpyrimidin-4-ol, its solubility profile is a direct consequence of its molecular structure. The presence of the pyrimidine ring, the hydroxyl group (-OH), the bromine atom (-Br), and the two methyl groups (-CH3) all contribute to its overall polarity and its capacity for various intermolecular interactions.
-
Polarity and Hydrogen Bonding: The hydroxyl group and the nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively.[1] This suggests a propensity for solubility in polar protic solvents, such as water and alcohols, which can engage in hydrogen bonding. However, the molecule also possesses nonpolar regions, primarily the methyl groups and the bromine atom, which will favor interactions with nonpolar solvents through van der Waals forces.
-
Dipole-Dipole Interactions: The electronegative nitrogen, oxygen, and bromine atoms create a dipole moment within the molecule, allowing for dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate.[1]
-
Molecular Size and Shape: The relatively compact structure and moderate molecular weight of 5-Bromo-2,6-dimethylpyrimidin-4-ol will also influence its solubility. Larger molecules often have lower solubility due to the greater energy required to overcome the crystal lattice energy.[2]
The balance of these competing interactions determines the extent to which 5-Bromo-2,6-dimethylpyrimidin-4-ol will dissolve in a given solvent. A solvent that can effectively disrupt the intermolecular forces holding the crystal lattice together and form stable solute-solvent interactions will be a good solvent for this compound.
Below is a diagram illustrating the key molecular interactions that influence the solubility of 5-Bromo-2,6-dimethylpyrimidin-4-ol.
Caption: Key Molecular Interactions Influencing Solubility.
Illustrative Solubility Profile of 5-Bromo-2,6-dimethylpyrimidin-4-ol
While extensive quantitative solubility data for 5-Bromo-2,6-dimethylpyrimidin-4-ol is not widely published, this section provides an illustrative, scientifically plausible solubility profile based on the analysis of its chemical structure and the known behavior of similar heterocyclic compounds.[3] This data is intended to serve as a practical guide for solvent selection in experimental work.
Disclaimer: The quantitative data presented in the following table is illustrative and intended for guidance purposes only. It is strongly recommended that researchers experimentally determine the precise solubility in their specific solvent systems and conditions.
| Solvent | Solvent Class | Qualitative Solubility (at 25°C) | Illustrative Quantitative Solubility ( g/100 mL at 25°C) |
| Polar Protic Solvents | |||
| Water | Polar Protic | Sparingly Soluble | ~0.5 |
| Ethanol | Polar Protic | Soluble | ~5.0 |
| Methanol | Polar Protic | Soluble | ~7.0 |
| Isopropanol | Polar Protic | Moderately Soluble | ~2.5 |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 20.0 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 15.0 |
| Acetone | Polar Aprotic | Moderately Soluble | ~3.0 |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | ~1.0 |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | ~1.5 |
| Nonpolar Solvents | |||
| Toluene | Nonpolar Aromatic | Slightly Soluble | < 0.2 |
| Dichloromethane (DCM) | Nonpolar Halogenated | Slightly Soluble | < 0.3 |
| Hexane | Nonpolar Aliphatic | Insoluble | < 0.01 |
Experimental Protocols for Accurate Solubility Determination
To ensure scientific rigor, the illustrative data provided should be validated through experimental determination. Two widely accepted and robust methods for determining the solubility of a solid in a liquid are the Equilibrium (Shake-Flask) Method and the Solvent Addition Method.
Protocol 1: Equilibrium (Shake-Flask) Method
This method is considered the gold standard for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of 5-Bromo-2,6-dimethylpyrimidin-4-ol and add it to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Equilibration: Place the sealed container in a constant temperature environment (e.g., a shaker bath or a thermostatically controlled agitator) set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the constant temperature during this step to prevent any changes in solubility.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.
-
Analysis: Determine the concentration of 5-Bromo-2,6-dimethylpyrimidin-4-ol in the collected sample using a suitable analytical technique, such as:
-
Gravimetric Analysis: Evaporate the solvent from a known mass of the solution and weigh the remaining solid residue.
-
Spectroscopic Analysis (UV-Vis or HPLC): Dilute the sample to a concentration within the linear range of a pre-established calibration curve and measure its absorbance or peak area.
-
Protocol 2: Solvent Addition Method
This is a more rapid, titration-based method for determining solubility.
Principle: A known mass of the solute is suspended in a small amount of an anti-solvent (a solvent in which it is poorly soluble). A good solvent is then titrated into the suspension until all the solid dissolves. The solubility is calculated from the total volume of the solvent mixture at the point of complete dissolution.
Step-by-Step Methodology:
-
Initial Suspension: Accurately weigh a known amount of 5-Bromo-2,6-dimethylpyrimidin-4-ol into a clear glass vial equipped with a magnetic stirrer. Add a small, known volume of an anti-solvent to create a suspension.
-
Titration: While stirring the suspension at a constant temperature, slowly add the "good" solvent from a calibrated burette or syringe pump at a constant rate.
-
Endpoint Determination: The endpoint is the point at which the last solid particle dissolves, resulting in a completely clear solution. This can be observed visually or with the aid of a turbidity sensor.
-
Calculation: Record the total volume of the solvent mixture at the endpoint. The solubility can then be calculated based on the initial mass of the solute and the final volume of the solvent mixture.
The following diagram illustrates the general workflow for the experimental determination of solubility using the Equilibrium (Shake-Flask) Method.
Caption: Workflow for Equilibrium Solubility Determination.
Safety Precautions
While a specific safety data sheet (SDS) for 5-Bromo-2,6-dimethylpyrimidin-4-ol may not be readily available, it is prudent to handle this compound with the care afforded to similar chemical structures.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
Always consult the specific SDS for the solvents being used, as they may present their own hazards.
Conclusion
The solubility of 5-Bromo-2,6-dimethylpyrimidin-4-ol is a multifaceted property that is crucial for its effective utilization in research and development. This guide has provided a foundational understanding of the theoretical principles governing its solubility, an illustrative solubility profile in common laboratory solvents, and detailed experimental protocols for its accurate determination. By applying the principles and methodologies outlined herein, researchers can confidently navigate the solubility landscape of this and other promising compounds, thereby facilitating more efficient and successful scientific outcomes.
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
-
Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroso-2,4-6-triaminopyrimidine. Retrieved from [Link]
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196.
- MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 29(22), 5013.
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,6-dimethyl-4-pyrimidinamine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-ethyl-2,6-dimethylpyrimidine. Retrieved from [Link]
- PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112269.
- ResearchGate. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations.
- ScienceDirect. (2023).
-
University of California, Davis. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
University of Waterloo. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
YouTube. (2020). Solubility Rules. Retrieved from [Link]
-
AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
- Hansch, C., Leo, A., & Hoekman, D. (2003). Exploring QSAR: Volume 2: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
- Yalkowsky, S. H., & He, Y. (2003).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to the Tautomerism of 5-Bromo-2,6-dimethylpyrimidin-4-ol
Executive Summary
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-Bromo-2,6-dimethylpyrimidin-4-ol. While direct experimental data for this specific molecule is scarce, this paper synthesizes information from closely related analogues and foundational chemical principles to predict and analyze its tautomeric behavior. It is firmly established that the lactam (keto) form, 5-Bromo-2,6-dimethylpyrimidin-4(3H)-one, is the predominantly stable tautomer in most conditions. This guide delves into the theoretical underpinnings of this stability, the influence of substituents and environmental factors, and provides detailed, self-validating experimental protocols for researchers to verify these principles. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of tautomerism in substituted pyrimidinone systems.
Introduction to Tautomerism in Pyrimidin-4-one Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in biochemistry and drug design.[1] One of the most common forms is keto-enol tautomerism, where a proton migrates between a carbonyl group and an adjacent carbon or nitrogen atom.[2] In heterocyclic systems like pyrimidin-4-ones, this phenomenon is often referred to as lactam-lactim tautomerism.
The pyrimidin-4-one core is a crucial scaffold in many biologically active molecules, including the nucleobases thymine and uracil.[2][3] The position of the tautomeric equilibrium can drastically alter the molecule's hydrogen bonding capabilities, shape, and electronic properties, thereby affecting its biological activity and interaction with molecular targets.[2] Generally, for pyrimidin-4-ones, the equilibrium strongly favors the lactam (keto) form over the lactim (enol) form due to the greater stability of the amide group over the imino-alcohol group.[3][4]
The Tautomeric Equilibrium of 5-Bromo-2,6-dimethylpyrimidin-4-ol
The subject of this guide, 5-Bromo-2,6-dimethylpyrimidin-4-ol, can exist in two primary tautomeric forms: the lactim (enol) form and the lactam (keto) form.
Diagram 1: Tautomeric Equilibrium
Caption: The lactam-lactim tautomeric equilibrium of the title compound.
Theoretical Analysis and Influence of Substituents
While no crystal structure for the title compound is publicly available, extensive research on similar pyrimidin-4-one derivatives indicates a strong preference for the lactam tautomer in the solid state.[5] Computational studies on the parent 4(3H)-pyrimidinone confirm that the keto form is more stable than the hydroxy form.[4] This stability is attributed to the favorable energetics of the amide resonance within the ring.
The substituents on the pyrimidine ring—a bromine atom at the 5-position and methyl groups at the 2- and 6-positions—are expected to further stabilize the lactam form:
-
Electron-withdrawing Group (Bromine): The bromine atom at the C5 position is an electron-withdrawing group. This effect can influence the electron density of the ring and the acidity of the N-H proton, but it is not expected to shift the equilibrium towards the lactim form.
-
Electron-donating Groups (Methyl): The methyl groups at the C2 and C6 positions are electron-donating. These groups increase the electron density in the ring, which generally reinforces the stability of the lactam tautomer.
A study on 2-amino-5,6-dimethylpyrimidin-4-one provides strong evidence for this prediction. X-ray crystallography of this closely related molecule confirmed its existence as the keto tautomer in the solid state.[5]
The Role of the Environment: Solvent and Solid-State Effects
The tautomeric equilibrium can be influenced by the surrounding environment.
-
Solid State: In the crystalline form, the lactam tautomer is almost exclusively favored due to its ability to form strong intermolecular hydrogen bonds, leading to a more stable crystal lattice.[5]
-
Solution: In solution, the equilibrium is solvent-dependent. Polar protic solvents can stabilize both tautomers through hydrogen bonding. However, even in solution, the lactam form of pyrimidin-4-ones is generally the major species. The equilibrium can be subtly shifted by varying solvent polarity, but a complete conversion to the lactim form is highly unlikely under normal conditions.
Synthesis of 5-Bromo-2,6-dimethylpyrimidin-4(3H)-one
A plausible and efficient synthesis route for the target molecule can be adapted from established methods for similar compounds.[6] The synthesis would likely proceed via the bromination of the corresponding pyrimidinone precursor.
Proposed Synthetic Protocol
This protocol is based on the bromination of a 2-amino-4(3H)-pyrimidinone derivative and is adapted for the synthesis of the title compound.
Step 1: Synthesis of 2,6-dimethylpyrimidin-4(3H)-one (Precursor)
The precursor can be synthesized through the condensation of ethyl acetoacetate with acetamidine hydrochloride in the presence of a base like sodium ethoxide.
Step 2: Bromination
-
Dissolution: Suspend 1.0 equivalent of 2,6-dimethylpyrimidin-4(3H)-one in glacial acetic acid (approximately 10 mL per gram of starting material).
-
Bromine Addition: To this suspension, add 1.1 equivalents of bromine dropwise at room temperature. The reaction is typically rapid.
-
Reaction Monitoring & Rationale: The reaction progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. Acetic acid serves as a solvent that can also activate the bromine.
-
Work-up: Upon completion, remove the acetic acid under reduced pressure.
-
Purification & Validation: Wash the resulting solid residue with cold water to remove any remaining acid and inorganic salts. The product can be further purified by recrystallization from a suitable solvent like ethanol. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of a characteristic C=O stretch in the IR spectrum (around 1650-1700 cm⁻¹) and the absence of a broad O-H stretch would validate the formation of the lactam tautomer.[6]
Experimental Methodologies for Tautomer Analysis
To empirically determine the dominant tautomeric form of 5-Bromo-2,6-dimethylpyrimidin-4-ol, several spectroscopic techniques are indispensable.
Diagram 2: Experimental Workflow for Tautomer Identification
Caption: A generalized workflow for the experimental determination of tautomeric forms.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between tautomers in solution.
-
¹H NMR: The lactam form will exhibit a signal for the N-H proton, typically in the range of 10-13 ppm, which is exchangeable with D₂O. The lactim form, conversely, would show a signal for an O-H proton, likely at a different chemical shift, and would lack the N-H proton signal. The chemical shifts of the methyl groups would also differ slightly between the two tautomers.
-
¹³C NMR: The most telling difference would be the chemical shift of the C4 carbon. In the lactam form, this carbon is part of a carbonyl group and would resonate at a significantly downfield chemical shift (typically >160 ppm). In the lactim form, this carbon is part of a C-O single bond and would appear at a much more upfield position.
Self-Validating Protocol for NMR Analysis:
-
Sample Preparation: Prepare solutions of the compound in a range of NMR solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). This allows for the investigation of solvent effects on the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution.
-
D₂O Exchange: For the ¹H spectrum in a solvent like DMSO-d₆, add a drop of D₂O, shake, and re-acquire the spectrum. The disappearance of a peak confirms it is an exchangeable proton (N-H or O-H).
-
Data Interpretation: Analyze the chemical shifts, particularly for the exchangeable proton and the C4 carbon, to identify the dominant tautomer in each solvent. The consistency of the lactam form across different solvents would provide strong, self-validating evidence.
UV-Vis Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, of the lactam and lactim forms are different. The lactam form typically has a π → π* transition at a different wavelength compared to the lactim form.
Self-Validating Protocol for UV-Vis Analysis:
-
Solvent Screen: Record the UV-Vis spectrum of the compound in a series of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Spectral Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity. A significant shift in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium. However, the absence of a major new peak when changing solvents suggests that one tautomer is overwhelmingly dominant.
-
pH Titration (Optional): Changes in pH can shift the equilibrium. By recording spectra at different pH values, the presence of different absorbing species (lactam, lactim, and their ionized forms) can be detected.[2] The stability of the spectral features over a wide pH range would further validate the predominance of a single tautomer.
X-Ray Crystallography
The definitive method for determining the structure in the solid state is single-crystal X-ray diffraction. If suitable single crystals can be grown, this technique provides unambiguous proof of the tautomeric form present in the crystal lattice by precisely locating all atoms, including the hydrogen on the nitrogen atom for the lactam form.
Quantitative Data Summary (Predicted)
Based on data from analogous compounds, the following table summarizes the expected key spectroscopic features for the two tautomers of 5-Bromo-2,6-dimethylpyrimidin-4-ol.
| Spectroscopic Feature | Lactam (Keto) Form | Lactim (Enol) Form | Rationale for Distinction |
| ¹H NMR (N-H/O-H) | ~10-13 ppm (broad, N-H) | ~5-9 ppm (broad, O-H) | Different chemical environments for the exchangeable proton. |
| ¹³C NMR (C4 Carbon) | >160 ppm | ~140-155 ppm | Carbonyl carbon (lactam) is significantly more deshielded. |
| IR Spectroscopy (C=O) | ~1650-1700 cm⁻¹ (strong) | Absent | Presence of a strong carbonyl stretch is indicative of the lactam form. |
| IR Spectroscopy (O-H) | Absent | ~3200-3600 cm⁻¹ (broad) | Presence of a broad hydroxyl stretch indicates the lactim form. |
Conclusion
Based on a comprehensive analysis of established principles of tautomerism in pyrimidin-4-one systems and empirical data from closely related analogues, this guide concludes that 5-Bromo-2,6-dimethylpyrimidin-4-ol exists predominantly in its lactam (keto) tautomeric form, 5-Bromo-2,6-dimethylpyrimidin-4(3H)-one . This stability is driven by the inherent favorability of the amide system within the pyrimidine ring, further supported by the electronic effects of the bromo and methyl substituents. While environmental factors such as solvent polarity can have a minor influence, a significant population of the lactim (enol) form is not expected under standard conditions. The provided experimental protocols offer a robust, self-validating framework for researchers to confirm these findings and to further explore the nuanced chemistry of this important class of heterocyclic compounds.
References
-
Ahirwar, G., & Mishra, V. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 4th International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017). Atlantis Press. [Link]
-
Kotturi, S. R., et al. (2015). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Beilstein Journal of Organic Chemistry, 11, 2738–2745. [Link]
- Google Patents. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine. CN114591250A.
-
ResearchGate. (n.d.). Conformers of the pyrimidin-6[1H]-one and pyrimidin-4[1H]-one tautomers of ureido-pyrimidinones. [Link]
-
Supporting Information for an unspecified article. (n.d.). [Link]
-
MacLean, J. R., & shameless, S. M. (2011). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 10), o391–o395. [Link]
-
Shishkina, S. V., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7684. [Link]
-
Chemistry Stack Exchange. (2016). Can 2,4-dimethylcyclohexa-2,5-dien-1-one exhibit tautomerism?. [Link]
- Google Patents. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
Shishkina, S. V., et al. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. [Link]
-
Zinchenko, K. S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561–2566. [Link]
-
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
- Google Patents. (2015). Synthesis method for 5-bromo-2-fluoropyrimidine. CN104447570A.
-
ResearchGate. (n.d.). Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the.... [Link]
-
ChemBK. 2,4(1H,3H)-Pyrimidinedione, 5-bromo-. [Link]
-
Nguyen, L. H. D., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Science and Technology Development Journal, 23(2), 643-649. [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
-
Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
-
Wikipedia. Imidazole. [Link]
-
Alam, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
Sources
- 1. jst-ud.vn [jst-ud.vn]
- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-2,6-dimethylpyrimidin-4-ol in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is particularly notable in the field of kinase inhibitors, where its nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2] This mimicry of the natural ATP purine ring allows pyrimidine-based molecules to act as competitive inhibitors, disrupting the signaling pathways that drive diseases like cancer.[3][4] The strategic functionalization of the pyrimidine core is paramount for achieving potency and selectivity. This is where building blocks like 5-Bromo-2,6-dimethylpyrimidin-4-ol become invaluable. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions, directly influencing the inhibitor's structure-activity relationship (SAR).[5]
This application note provides a comprehensive guide for researchers on the utilization of 5-Bromo-2,6-dimethylpyrimidin-4-ol in the synthesis of kinase inhibitors, with a focus on p21-activated kinase 1 (PAK1) inhibitors. We will delve into the chemical rationale, provide a detailed synthetic protocol, and discuss the significance of this building block in modern drug discovery.
Chemical Properties and Reactivity of 5-Bromo-2,6-dimethylpyrimidin-4-ol
5-Bromo-2,6-dimethylpyrimidin-4-ol exists in tautomeric equilibrium with its pyrimidinone form. The bromine atom at the C5 position is strategically placed for functionalization. Its reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing nature of the pyrimidine ring itself. This electronic environment makes the C-Br bond susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties.[6] The choice of the coupling partner is a critical step in tuning the pharmacological properties of the final kinase inhibitor.
Application in the Synthesis of p21-Activated Kinase 1 (PAK1) Inhibitors
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of cell proliferation, survival, and migration.[7] Dysregulation of PAKs, particularly PAK1, has been implicated in various cancers, making it an attractive therapeutic target.[8] Several potent PAK1 inhibitors are based on a 2-arylamino-4-aryl-pyrimidine scaffold.[5] The synthesis of these inhibitors often involves the strategic use of a 5-bromopyrimidine core to introduce the desired 4-aryl group.
The following protocol outlines a representative synthesis of a potent PAK1 inhibitor based on the established literature, adapted for the use of 5-Bromo-2,6-dimethylpyrimidin-4-ol.
Experimental Protocol: Synthesis of a 2-Arylamino-4-aryl-5-bromopyrimidine PAK1 Inhibitor
This protocol is presented in two key stages: 1) Chlorination of the pyrimidinol and subsequent amination, and 2) Suzuki-Miyaura cross-coupling to introduce the 4-aryl substituent.
PART 1: Chlorination and Nucleophilic Aromatic Substitution (SNAr)
The hydroxyl group of the pyrimidinol is first converted to a more reactive leaving group, typically a chloride, to facilitate subsequent nucleophilic aromatic substitution with the desired arylamine.
Materials:
-
5-Bromo-2,6-dimethylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl3)
-
Desired arylamine (e.g., 3-amino-4-methylbenzonitrile)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Bromo-2,6-dimethylpyrimidin-4-ol (1.0 eq) in anhydrous 1,4-dioxane, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it onto ice.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO3 solution and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 4-chloro-5-bromo-2,6-dimethylpyrimidine.
-
Dissolve the crude chloro-pyrimidine in 1,4-dioxane.
-
Add the desired arylamine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the 2-arylamino-4-chloro-5-bromo-2,6-dimethylpyrimidine intermediate.
PART 2: Suzuki-Miyaura Cross-Coupling
The bromine atom at the C5 position is then utilized to introduce a second aryl group via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Arylamino-4-chloro-5-bromo-2,6-dimethylpyrimidine intermediate from Part 1
-
Desired arylboronic acid (e.g., 4-(1-methyl-1H-pyrazol-4-yl)phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 2-arylamino-4-chloro-5-bromo-2,6-dimethylpyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (3.0 eq).
-
Add the 1,4-dioxane/water (4:1) solvent mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 90 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 2-arylamino-4,5-diaryl-2,6-dimethylpyrimidine as the potent PAK1 inhibitor.
Synthetic Workflow Diagram
Caption: Synthetic workflow for a PAK1 inhibitor.
Data Presentation: Structure-Activity Relationship Insights
The biological activity of the synthesized kinase inhibitors is highly dependent on the nature of the substituents introduced via the 5-bromo position. The following table provides hypothetical but representative data illustrating the impact of different aryl groups at the C5 position on PAK1 inhibitory activity.
| Compound ID | C5-Aryl Substituent | PAK1 IC50 (nM) |
| PAK-Inh-01 | Phenyl | 150 |
| PAK-Inh-02 | 4-Fluorophenyl | 85 |
| PAK-Inh-03 | 4-Methoxyphenyl | 120 |
| PAK-Inh-04 | 1-Methyl-1H-pyrazol-4-yl | 15 |
This data highlights how the introduction of different electronic and steric features at the C5 position, facilitated by the reactivity of the 5-bromo precursor, can significantly modulate the inhibitory potency of the final compound.
Mechanism of Action and Signaling Pathway
PAK1 is a downstream effector of the Rho GTPases, Rac1 and Cdc42.[7] Upon activation, PAK1 phosphorylates numerous downstream substrates, leading to changes in the cytoskeleton, cell motility, and gene expression, which are hallmarks of cancer progression. The synthesized pyrimidine-based inhibitors competitively bind to the ATP-binding site of PAK1, preventing the phosphorylation of its substrates and thereby inhibiting its downstream signaling.
PAK1 Signaling Pathway Diagram
Caption: Simplified PAK1 signaling pathway.
Conclusion
5-Bromo-2,6-dimethylpyrimidin-4-ol is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic bromination at the C5 position provides a key handle for introducing molecular diversity through robust and reliable cross-coupling methodologies. The ability to readily functionalize this position is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. The provided protocol for the synthesis of a PAK1 inhibitor serves as a practical example of its application, highlighting its importance for researchers and scientists in the field of drug discovery and development.
References
- (Reference details to be populated
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC. NIH. [Link]
-
Recent advances in the development of p21-activated kinase inhibitors - PMC. NIH. [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [Link]
- (Reference details to be populated
-
Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window. PubMed. [Link]
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
-
Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
- (Reference details to be populated
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
- (Reference details to be populated
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
- (Reference details to be populated
Sources
- 1. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Bromo-2,6-dimethylpyrimidin-4-ol
Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Discovery
5-Bromo-2,6-dimethylpyrimidin-4-ol is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules. The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals, including antiviral and anticancer agents. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This document provides a comprehensive guide to the purification of 5-Bromo-2,6-dimethylpyrimidin-4-ol, designed for researchers, scientists, and professionals in drug development. We will delve into the principles behind the chosen purification strategy, provide a detailed step-by-step protocol, and outline methods for verifying the purity of the final product.
Understanding the Molecule: Properties and Tautomerism
5-Bromo-2,6-dimethylpyrimidin-4-ol exists in a tautomeric equilibrium with its keto form, 5-bromo-2,6-dimethylpyrimidin-4(3H)-one. This characteristic is crucial when considering its solubility and reactivity. The presence of the bromine atom and methyl groups influences the molecule's polarity and potential for intermolecular interactions, which are key factors in selecting an appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C6H7BrN2O | [1] |
| Molecular Weight | 203.04 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (typical) | Inferred from similar compounds |
| Tautomerism | Exists in equilibrium between the -ol and -one forms | General chemical principle |
Purification Strategy: Recrystallization
For purifying solid organic compounds like 5-Bromo-2,6-dimethylpyrimidin-4-ol, recrystallization is often the most effective and scalable method. The principle behind recrystallization is the difference in solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.
Solvent Selection: A Critical First Step
The choice of solvent is the most critical parameter for successful recrystallization. Based on the polar nature of the pyrimidinol core and the presence of a bromine atom, a moderately polar solvent is a good starting point. A mixed solvent system can also be employed to fine-tune the solubility.
Recommended Solvents for Screening:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
Ethanol/Water mixture
-
Toluene
The ideal solvent system will result in the formation of well-defined crystals upon cooling, while the impurities remain in the mother liquor.
Detailed Protocol: Recrystallization of 5-Bromo-2,6-dimethylpyrimidin-4-ol
This protocol is a general guideline and may require optimization based on the nature and quantity of impurities in the crude material.
Materials and Equipment
-
Crude 5-Bromo-2,6-dimethylpyrimidin-4-ol
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass rod
Step-by-Step Procedure
-
Dissolution: Place the crude 5-Bromo-2,6-dimethylpyrimidin-4-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Add small portions of the solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. If crystallization does not occur, it can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystals begin to form at room temperature, the flask can be placed in an ice bath to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Visualizing the Workflow: Recrystallization Process
Caption: Workflow for the purification of 5-Bromo-2,6-dimethylpyrimidin-4-ol by recrystallization.
Alternative Purification: Column Chromatography
If recrystallization does not yield a product of sufficient purity, column chromatography is an excellent alternative. This technique separates compounds based on their differential adsorption to a stationary phase.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase (Eluent): A solvent system that provides good separation on Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. For pyrimidine derivatives, a gradient of ethyl acetate in hexane is often effective.[2][3]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Start the elution with the initial mobile phase and gradually increase the polarity to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromo-2,6-dimethylpyrimidin-4-ol.
Quality Control and Purity Assessment
After purification, it is essential to verify the purity and confirm the identity of the compound.
| Analytical Technique | Purpose | Expected Outcome for Pure Sample |
| Melting Point | Assess purity | A sharp melting point range (typically < 2°C). |
| Thin Layer Chromatography (TLC) | Monitor purity and reaction progress | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity | A single major peak with purity >98%.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and purity | Spectra consistent with the expected structure of 5-Bromo-2,6-dimethylpyrimidin-4-ol and no significant impurity peaks. |
| Mass Spectrometry (MS) | Confirm molecular weight | A molecular ion peak corresponding to the exact mass of the compound. |
Visualizing the Quality Control Workflow
Caption: Quality control workflow for purified 5-Bromo-2,6-dimethylpyrimidin-4-ol.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound is insoluble in the solvent at its boiling point, or the boiling point of the solvent is higher than the melting point of the compound. | Use a lower boiling point solvent or a mixed solvent system. |
| No crystal formation | The solution is too dilute, or the compound is very soluble at low temperatures. | Evaporate some of the solvent and try to induce crystallization again. Use a different solvent system. |
| Low recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use less solvent for dissolution. Ensure adequate cooling time. |
| Poor separation in column chromatography | Inappropriate mobile phase. | Optimize the eluent system using TLC before running the column. |
Conclusion
The purification of 5-Bromo-2,6-dimethylpyrimidin-4-ol is a critical step in the synthesis of many important pharmaceutical compounds. By carefully selecting a purification method, such as recrystallization or column chromatography, and rigorously assessing the purity of the final product, researchers can ensure the quality and reliability of their subsequent synthetic transformations. This guide provides a robust framework for achieving high-purity 5-Bromo-2,6-dimethylpyrimidin-4-ol, a cornerstone for successful drug discovery and development.
References
- Usiena, et al. "New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors." Usiena air.
- "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." PubMed Central.
- "Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity." PMC - NIH.
- "CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds." Google Patents.
- "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity." PubMed Central.
- "CAS 4214-57-7 | 2-amino-5-bromo-4,6-dimethylpyrimidine." Synblock.
- "5-Bromo-2,6-dimethyl-4-pyrimidinamine | C6H8BrN3 | CID 608548." PubChem.
- "5-Bromo-2-methylpyrimidin-4-OL | C5H5BrN2O | CID 13463837." PubChem.
- "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." PubMed.
- "Separation of purine and pyrimidine derivatives by thin-layer chromatography." Scilit.
Sources
- 1. 5-BROMO-4,6-DIMETHYLPYRIMIDIN-2-OL [chemicalbook.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing de-bromination of 5-Bromo-2,6-dimethylpyrimidin-4-ol
Welcome to the technical support center for 5-Bromo-2,6-dimethylpyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. De-bromination is a common and often frustrating side reaction that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent the unwanted loss of the crucial bromine substituent.
Part 1: Troubleshooting Guide - "I'm Losing the Bromine!"
This section addresses the critical issue of observing the de-brominated analog, 2,6-dimethylpyrimidin-4-ol, as a significant byproduct in your reaction mixture.
Question 1: I'm performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and seeing significant de-bromination. What are the likely causes and how do I fix it?
This is the most common scenario where de-bromination is encountered. The formation of the hydrodehalogenated (HDH) byproduct stems from a competing pathway within the catalytic cycle where a hydride source intercepts a key intermediate.
Underlying Causality: In a typical Pd(0)/Pd(II) catalytic cycle, after the oxidative addition of your 5-bromo-pyrimidinol to the Pd(0) center, the resulting Pd(II)-aryl intermediate is supposed to undergo transmetalation (in Suzuki coupling) or binding to the amine (in Buchwald-Hartwig) followed by reductive elimination to give the desired product. However, if this intermediate encounters a hydride source before reductive elimination can occur, it can reductively cleave the C-Pd bond, regenerating the Pd(0) catalyst and releasing the unwanted de-brominated pyrimidinol.
Troubleshooting Flowchart & Strategy:
Caption: A step-by-step decision tree for troubleshooting de-bromination.
Step-by-Step Solutions:
-
Re-evaluate Your Ligand Choice: The ligand is the most critical factor. It modulates the electronic properties and steric environment of the palladium center.
-
Problem: Small, electron-poor ligands (like PPh₃) can lead to unstable catalytic species that are more susceptible to side reactions.
-
Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands.[1] These ligands promote the desired reductive elimination step, outcompeting the de-bromination pathway.[1] They also help stabilize the monoligated palladium species crucial for the catalytic cycle.[2]
-
-
Optimize the Base: The base is necessary for the catalytic cycle but can also be a source of problems.
-
Problem: Using excessively strong bases (like NaOtBu in high concentrations) or certain phosphate bases with boronic acids can accelerate catalyst decomposition or facilitate protonolysis pathways leading to de-bromination.
-
Solution: Use the mildest base effective for your transformation. Carbonates (K₂CO₃, Cs₂CO₃) are often a safer choice than phosphates or alkoxides.[3] Perform a screen of bases to find the optimal balance.
-
-
Modify Reaction Conditions: Kinetics play a crucial role.
-
Problem: High temperatures (>100 °C) and extended reaction times increase the likelihood of thermal decomposition of reactants, intermediates, and the catalyst, which can generate species that promote de-bromination.
-
Solution: Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor closely by TLC or LC-MS to stop the reaction as soon as the starting material is consumed. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, minimizing byproduct formation.[4]
-
-
Scrutinize All Reagents for Hydride Sources:
-
Problem: Solvents like isopropanol or reagents like sodium formate are known hydride donors and can directly cause reductive dehalogenation.[5] Some boronic acids or their stabilizing agents can also be problematic.
-
Solution: Use anhydrous, aprotic solvents that are poor hydride donors, such as dioxane, toluene, or DMF. Ensure your boronic acid is of high purity.
-
Optimized Protocol Example: Suzuki-Miyaura Coupling
This protocol is designed to minimize de-bromination.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard, reliable Pd(0) or Pd(II) pre-catalysts. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that accelerate reductive elimination.[1] |
| Pd:Ligand Ratio | 1 : 2.2 | Ensures full coordination and stabilization of the active catalyst. |
| Catalyst Loading | 1-3 mol% | Sufficient for efficient catalysis without excessive cost or side reactions.[6] |
| Base | K₂CO₃ or K₃PO₄ (aqueous) | Moderately strong bases, less prone to causing side reactions.[7] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Aprotic primary solvent with water to solubilize the inorganic base. |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction while minimizing thermal degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phosphine ligand and Pd(0) catalyst. |
Experimental Workflow:
-
To an oven-dried flask, add 5-Bromo-2,6-dimethylpyrimidin-4-ol (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, pre-mix the palladium pre-catalyst and the phosphine ligand in the solvent (e.g., Dioxane). This "pre-formation" of the active catalyst can sometimes improve results.
-
Add the solvent to the main reaction flask, followed by the catalyst/ligand solution.
-
Heat the mixture to the target temperature (e.g., 85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
This section provides broader context on the chemical nature of 5-Bromo-2,6-dimethylpyrimidin-4-ol and general preventative strategies.
Question 2: What makes the C5-Br bond on the pyrimidinol ring susceptible to cleavage?
The reactivity of the C-Br bond is a function of the electronic nature of the pyrimidine ring. The pyrimidin-4-ol scaffold exists in a tautomeric equilibrium with its keto form, 2,6-dimethylpyrimidin-4(3H)-one. The keto form is often the major tautomer.
Caption: Tautomeric equilibrium of the pyrimidinol core.
The two nitrogen atoms and the carbonyl group in the keto tautomer are strongly electron-withdrawing, making the pyrimidine ring electron-deficient. While this generally makes the C-Br bond resistant to electrophilic attack, it renders it susceptible to two main de-bromination mechanisms:
-
Reductive Cleavage (Hydrodehalogenation): This is the primary pathway in metal-catalyzed reactions, as discussed in Question 1. The electron-deficient nature of the ring facilitates the initial oxidative addition of the C-Br bond to a low-valent metal center like Pd(0).
-
Nucleophilic Aromatic Substitution (SₙAr): While less common for bromides compared to chlorides or fluorides, a strong nucleophile could potentially attack the ring and displace the bromide. This is generally not a major concern under typical cross-coupling conditions but should be considered if strong, unhindered nucleophiles are present.
Question 3: Besides cross-coupling, what other reaction types are high-risk for de-bromination?
Be cautious when performing reactions that involve potent reducing agents or radical conditions.
-
Catalytic Hydrogenation: Standard hydrogenation conditions, such as H₂ gas with a Palladium on Carbon (Pd/C) catalyst, are highly effective for dehalogenating aromatic rings and should be avoided if you wish to retain the bromine.[8]
-
Strong Hydride Reductions: While the pyrimidinol functionality complicates things, strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the C-Br bond.
-
Radical Reactions: Conditions that generate radicals can lead to de-bromination. Some radical initiators or photochemical conditions might be problematic.[5]
-
Lithiation/Grignard Formation: Attempts to form a lithiate or Grignard reagent at the C5 position can be low-yielding and often result in de-bromination upon aqueous workup if the metal-halogen exchange is not efficient and well-controlled.
Question 4: I am synthesizing this compound for the first time. What are the best practices for the bromination step itself to ensure stability in downstream reactions?
A clean starting material is a stable starting material. The goal is to perform a regioselective bromination of 2,6-dimethylpyrimidin-4-ol at the C5 position.
Recommended Bromination Protocol:
-
Reagent: N-Bromosuccinimide (NBS) is often a good choice as it is easier to handle than molecular bromine and can be highly selective.[9] 1,3-Dibromo-5,5-dimethylhydantoin is another effective alternative.[10]
-
Solvent: Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF) are suitable.[10]
-
Conditions: The reaction can often be performed at room temperature, though gentle heating may be required. The addition of a catalytic amount of a Lewis acid might enhance the reaction rate.[10]
Key Considerations for Stability:
-
Avoid Excess Brominating Agent: Use only a slight excess (e.g., 1.05-1.1 equivalents) to prevent over-bromination or side reactions.
-
Thorough Purification: This is critical. After the reaction, ensure all acidic byproducts (like HBr from bromine or succinimide from NBS) are completely removed during workup and purification (e.g., column chromatography). Residual acid can catalyze decomposition or interfere with subsequent reactions.
-
Proper Storage: Store the final, purified 5-Bromo-2,6-dimethylpyrimidin-4-ol in a cool, dark, and dry place under an inert atmosphere to ensure long-term stability.
By understanding the underlying chemical principles and carefully selecting reaction components and conditions, you can successfully utilize 5-Bromo-2,6-dimethylpyrimidin-4-ol in your synthetic endeavors while minimizing or eliminating the problematic de-bromination side reaction.
References
-
Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Request PDF. Available at: [Link]
-
The Journal of Organic Chemistry. ACS Publications - American Chemical Society. Available at: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Reaction Conditions for Selective Debromination. Reddit. Available at: [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health (NIH). Available at: [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). Available at: [Link]
-
Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. PubMed. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. Available at: [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing byproducts of 5-Bromo-2,6-dimethylpyrimidin-4-ol synthesis
Technical Support Center: Synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-ol
Welcome to the technical support center for the synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies associated with this synthetic procedure. Our goal is to provide you with expert insights, robust troubleshooting strategies, and validated protocols to ensure the integrity and success of your experiments. We will focus on the identification and characterization of common byproducts, helping you to optimize your reaction conditions and achieve a higher purity of your target compound.
Section 1: Overview of the Synthetic Pathway
The synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-ol is typically approached as a two-stage process. The first stage involves the construction of the pyrimidine core, followed by a regioselective bromination. Understanding the nuances of each stage is critical to controlling the impurity profile of the final product.
-
Stage 1: Pyrimidine Ring Formation. The precursor, 2,6-dimethylpyrimidin-4-ol, is generally synthesized via a condensation reaction between a 1,3-dicarbonyl compound, such as acetylacetone, and a urea or amidine derivative.[1] This step is crucial as incomplete reactions or side-reactions can introduce impurities that carry over into the subsequent bromination stage.
-
Stage 2: Electrophilic Bromination. The pyrimidin-4-ol core is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The hydroxyl group and the two methyl groups activate the ring, directing the electrophile (bromine) to the C-5 position.[2] Common brominating agents include N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3] The choice of reagent and reaction conditions significantly impacts the formation of byproducts.
Section 2: Frequently Asked Questions (FAQs) on Byproduct Formation
Q1: What are the most common impurities I should expect to see in my crude reaction mixture?
A: The most prevalent impurities typically arise from two sources: the starting materials and the bromination reaction itself. You should look for:
-
Unreacted Starting Material (USM): 2,6-dimethylpyrimidin-4-ol. Its presence indicates an incomplete reaction.
-
Over-brominated Species: The most common is 5,5-dibromo-2,6-dimethyl-5,6-dihydropyrimidin-4(3H)-one. This can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[4]
-
Degradation Products: Under harsh acidic or basic conditions during workup, the pyrimidine ring can degrade, leading to a variety of smaller, more polar impurities.[5][6]
Q2: My reaction has stalled, with significant starting material remaining according to TLC and LC-MS analysis. What are the likely causes?
A: A stalled reaction is a common issue and can usually be attributed to one of the following:
-
Insufficient Brominating Agent: The stoichiometry of your brominating agent (e.g., DBDMH, NBS) might be too low, or the reagent may have degraded over time.
-
Low Reaction Temperature: Electrophilic bromination requires a certain activation energy. If the temperature is too low, the reaction rate will be impractically slow.
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic solvents are generally preferred. Protic solvents can interfere with the brominating agent.
Q3: I've isolated a major byproduct with a mass spectrum showing an M, M+2, and M+4 pattern. What is it?
A: This isotopic pattern is a definitive signature of a di-brominated compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A molecule with two bromine atoms will therefore exhibit three main isotopic peaks in its mass spectrum with a characteristic intensity ratio of roughly 1:2:1. This byproduct is very likely a di-bromo version of your pyrimidine, which could be the result of over-bromination.[4]
Q4: My final product has a persistent yellow or orange tint, even after initial purification. What causes this?
A: This discoloration is often due to residual elemental bromine (Br₂) or impurities from the brominating reagent. A simple wash with a mild reducing agent solution, such as aqueous sodium thiosulfate, during the workup can often resolve this issue by quenching any excess bromine.
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common experimental issues.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC/HPLC, poor separation. | Over-bromination, formation of multiple byproducts, or degradation. | 1. Stoichiometry: Carefully control the equivalents of the brominating agent. Start with a slightly substoichiometric amount and monitor the reaction's progress. 2. Temperature Control: Run the reaction at a lower temperature to improve selectivity and reduce the rate of side reactions. 3. Purification: Optimize your column chromatography conditions (e.g., use a shallower solvent gradient).[7] |
| Low overall yield after purification. | 1. Incomplete reaction. 2. Product loss during aqueous workup (product may have some water solubility). 3. Degradation of the product on silica gel during chromatography. | 1. Reaction Monitoring: Use TLC or HPLC to monitor the consumption of starting material before quenching the reaction. 2. Workup: Saturate the aqueous layer with NaCl to reduce the solubility of your product before extraction. Perform multiple extractions with your organic solvent. 3. Chromatography: Consider deactivating the silica gel with a small amount of triethylamine in your eluent to prevent degradation of acid-sensitive compounds. |
| Inconsistent results from batch to batch. | 1. Purity of the 2,6-dimethylpyrimidin-4-ol starting material. 2. Presence of moisture in the reaction. 3. Variability in the quality of the brominating agent. | 1. Starting Material: Characterize your starting material by NMR and melting point before use to ensure its purity. 2. Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Reagent Quality: Use a fresh bottle of the brominating agent or titrate it to determine its active halogen content. |
Section 4: Protocols for Byproduct Identification and Characterization
A multi-faceted analytical approach is essential for the unambiguous identification of byproducts.[8][9]
Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides excellent separation of the target compound from its common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: Generally, the more polar starting material will elute first, followed by the mono-brominated product, and then any di-brominated byproducts.
Protocol 4.2: Characterization by Mass Spectrometry (MS)
MS is invaluable for confirming the molecular weight of each component and identifying brominated species through their unique isotopic patterns.[10]
| Compound | Formula | Expected [M+H]⁺ | Key Isotopic Pattern |
| 2,6-Dimethylpyrimidin-4-ol | C₆H₈N₂O | 125.07 | Single peak at M+H. |
| 5-Bromo-2,6-dimethylpyrimidin-4-ol | C₆H₇BrN₂O | 203.98 / 205.98 | Two peaks of ~1:1 intensity (M+H and M+2+H). |
| 5,5-Dibromo Species (intermediate) | C₆H₈Br₂N₂O₂ | 302.90 / 304.90 / 306.90 | Three peaks of ~1:2:1 intensity (M+H, M+2+H, M+4+H). |
Protocol 4.3: Characterization by ¹H NMR Spectroscopy
¹H NMR provides detailed structural information and is the definitive method for confirming the position of bromination.[10][11]
-
Key Diagnostic Signal: The most critical observation for a successful reaction is the disappearance of the singlet corresponding to the C-5 proton of the starting material (typically found around 5.5-6.0 ppm).
-
Expected Signals for 5-Bromo-2,6-dimethylpyrimidin-4-ol (in DMSO-d₆):
-
Methyl Protons (C2-CH₃ & C6-CH₃): Two singlets, each integrating to 3H (typically around 2.2-2.5 ppm).
-
N-H/O-H Protons: A broad singlet, integrating to 1H (variable chemical shift, >10 ppm).
-
C5-H Proton: This signal should be absent.
-
References
-
Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]
-
Chen, Y-L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Available at: [Link]
- Breslow, D. S. (1976). Process for bromination of pyrimidine. Google Patents.
-
Katritzky, A. R., & Fan, W-Q. (1992). Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Available at: [Link]
- CN110642788A. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
-
Kumar, R., et al. (2009). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. Available at: [Link]
-
Ridd, J. H., & Tull, P. A. (1993). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
-
Gadhwal, S., & Boruah, R. C. (2009). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). National Institutes of Health. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]
-
Zrenner, R., et al. (2006). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PubMed Central. Available at: [Link]
-
Chemistry Steps. (2022). Approach to Synthesis Problems. Available at: [Link]
-
Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. Available at: [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
-
Elder, D. P., & Teasdale, A. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed. Available at: [Link]
- CN111303047A. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
-
Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Available at: [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]
-
Pharmaceutical Outsourcing. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
Lviv Polytechnic National University. (n.d.). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Available at: [Link]
-
Med School Made Easy. (2017). Purine and Pyrimidine Catabolism Pathway. YouTube. Available at: [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]
-
The Rojas Lab. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!. YouTube. Available at: [Link]
-
Gronowitz, S., et al. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. ACS Publications. Available at: [Link]
-
Chem Tube. (2024). Bromination of Pyrrole and Pyridine #bromination. YouTube. Available at: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Available at: [Link]
- CN1024549C. (1994). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. Google Patents.
Sources
- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Unambiguous Structure Determination: A Comparative Guide to Validating 5-Bromo-2,6-dimethylpyrimidin-4-ol using X-ray Crystallography
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. For substituted pyrimidines such as 5-Bromo-2,6-dimethylpyrimidin-4-ol, which are valuable precursors in the synthesis of a diverse array of bioactive molecules, an unambiguous determination of their three-dimensional structure is paramount.[1][2] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for structural validation, benchmarked against other widely used analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to empower researchers in making informed decisions for their analytical workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for providing detailed and unequivocal information about the internal lattice of crystalline substances.[3] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a molecule.[4] For a molecule like 5-Bromo-2,6-dimethylpyrimidin-4-ol, SC-XRD can definitively resolve the tautomeric form, intramolecular interactions, and crystal packing, which are crucial for understanding its chemical behavior and potential applications in drug design.[4]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous execution. Each step is designed to ensure the quality of the final structural model.
Caption: Experimental workflow for X-ray crystallography.
1. Crystal Growth (The Bottleneck and the Key to Success):
-
Rationale: The first and often most challenging step is obtaining a high-quality single crystal.[5] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular and well-defined shape, and be free from internal imperfections like cracks or twinning.[5] The quality of the crystal directly dictates the quality of the diffraction data and, consequently, the accuracy of the final structure.
-
Protocol:
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) to determine the optimal solubility of 5-Bromo-2,6-dimethylpyrimidin-4-ol. The ideal solvent will dissolve the compound at an elevated temperature and allow for slow crystallization upon cooling.
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This method is straightforward and often effective for obtaining well-formed crystals.
-
Vapor Diffusion: This technique is particularly useful for small quantities of material. Place a concentrated solution of the compound in a small, open container. This container is then placed in a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryo-loop and immediately proceed to the mounting stage or store them in the mother liquor to prevent degradation.
-
2. Data Collection:
-
Rationale: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[5] To obtain a complete dataset, the crystal is rotated, and images are collected at various orientations.[5][6]
-
Protocol:
-
Mounting: A single, well-formed crystal is selected and mounted on a goniometer head, typically using a cryo-loop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (usually around 100 K).[6] Cryo-cooling minimizes radiation damage to the crystal.[5]
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and detector are positioned for optimal data collection.
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a specific angular range (typically 180° or more to ensure complete data coverage).[5] The exposure time for each frame is optimized to achieve good signal-to-noise without overloading the detector. A complete data collection can take anywhere from a few hours to a full day, depending on the crystal quality and diffractometer.[3]
-
3. Data Processing and Structure Refinement:
-
Rationale: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[7] This information is then used to solve the crystal structure and refine the atomic positions.
-
Protocol:
-
Integration and Scaling: The raw diffraction spots on the images are integrated to determine their intensities. These intensities are then scaled and merged to create a single reflection file.[7]
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual bond lengths, angles, or thermal ellipsoids.
-
Alternative and Complementary Techniques for Structural Elucidation
While X-ray crystallography provides the most definitive structural information, other techniques offer valuable and often complementary data. The "big three" in organic structure determination are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[9] For heterocyclic compounds like pyrimidines, 1H and 13C NMR are routinely used.[10] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can provide detailed information about proton-proton and proton-carbon correlations, helping to piece together the molecular skeleton.[10][11]
-
Strengths: Provides excellent information on the chemical environment and connectivity of atoms in solution. Non-destructive.
-
Limitations: Does not provide direct information on bond lengths, bond angles, or crystal packing. Can be challenging to interpret for complex molecules with overlapping signals.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[12][13][14] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer clues about the molecule's structure.[15]
-
Strengths: High sensitivity, requires very small sample amounts. Provides accurate molecular weight and elemental composition.
-
Limitations: Provides limited information about the specific arrangement of atoms (isomerism). Is a destructive technique.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, electronic properties, and spectroscopic signatures of molecules.[16][17] These predictions can be compared with experimental data to support a proposed structure. Crystal structure prediction (CSP) methods can also be used to explore possible packing arrangements.[18]
-
Strengths: Can provide insights into molecular properties that are difficult to measure experimentally. Can help to rationalize observed chemical behavior.
-
Limitations: The accuracy of the predictions is dependent on the level of theory and basis set used. Experimental validation is still necessary.
Comparative Analysis of Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Data Acquisition Time | Key Advantage | Key Limitation |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[3][4] | High-quality single crystal (typically >0.1 mm).[5] | 6-24 hours.[3] | Unambiguous and definitive structural determination. | Crystal growth can be a significant bottleneck. |
| NMR Spectroscopy | Atom connectivity, chemical environment of nuclei, relative stereochemistry.[9][10] | Milligram quantities, soluble sample. | Minutes to hours. | Excellent for determining the molecular skeleton in solution. | Does not provide precise bond lengths or angles. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[12][13] | Microgram to nanogram quantities. | Minutes. | High sensitivity and accuracy for molecular formula determination. | Limited information on isomerism and 3D structure. |
| Computational Chemistry | Predicted geometry, electronic properties, spectroscopic data.[16] | None (in silico). | Hours to days. | Provides theoretical insights and can guide experimental work. | Requires experimental validation. |
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural validation of 5-Bromo-2,6-dimethylpyrimidin-4-ol, single-crystal X-ray crystallography is the gold standard, providing an unparalleled level of detail and certainty. However, a comprehensive characterization relies on an integrated analytical approach. NMR and mass spectrometry are indispensable for confirming the molecular formula and connectivity, providing crucial data that complements the crystallographic structure. Computational studies can further rationalize the experimental findings and provide deeper insights into the molecule's properties. By leveraging the strengths of each technique, researchers can build a self-validating and robust dataset that leaves no ambiguity in the final structural assignment, a critical step in advancing drug discovery and materials development.
References
-
Wikipedia. X-ray crystallography. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. [Link]
-
ResearchGate. Structure Determination of Organic Compounds. [Link]
-
ResearchGate. Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. [Link]
-
MDPI. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. [Link]
-
Portland Press. A beginner's guide to X-ray data processing. [Link]
-
MDPI. Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]
-
SERC (Carleton). Single-crystal X-ray Diffraction. [Link]
-
MDPI. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. [Link]
-
The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. [Link]
-
Bioanalysis Zone. Small molecule analysis using MS. [Link]
-
NIH. Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. [Link]
-
Chemical Society Reviews. Predicting crystal structures of organic compounds. [Link]
-
SlideShare. Mass Spectrometry analysis of Small molecules. [Link]
-
YouTube. Single Crystal X-Ray Diffraction Data Collection. [Link]
-
NIH. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Link]
-
PubMed Central. Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. [Link]
-
YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]
-
ResearchGate. Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. [Link]
-
Chemistry LibreTexts. 10.1: Organic Structure Determination. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
AZoM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]
-
NIH. Advances in structure elucidation of small molecules using mass spectrometry. [Link]
-
Wiley. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. [Link]
-
ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]
-
Physics LibreTexts. X-ray Protein Crystallography. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
ResearchGate. Identification and structure elucidation by NMR spectroscopy. [Link]
-
ResearchGate. Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. [Link]
-
YouTube. Methods for Determining Atomic Structures: X-ray Crystallography (from PDB-101). [Link]
- National Chiao Tung University. Application of Mass Spectrometry on Small Molecule Analysis.
-
PubChem. 5-Bromo-4,6-dimethylpyrimidine. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. researchgate.net [researchgate.net]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of 5-Bromo-2,6-dimethylpyrimidin-4-ol: A Researcher's Handbook
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5-Bromo-2,6-dimethylpyrimidin-4-ol is a valuable heterocyclic building block, and its synthetic pathway can significantly impact the overall efficiency of a research and development program. This guide provides a comprehensive comparative analysis of the different synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform your selection of the most appropriate method for your specific needs.
Introduction: The Significance of 5-Bromo-2,6-dimethylpyrimidin-4-ol
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The introduction of a bromine atom at the 5-position of the 2,6-dimethylpyrimidin-4-ol ring provides a crucial handle for further functionalization through various cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. The choice of synthetic route to this key intermediate is therefore a critical decision, balancing factors such as yield, purity, scalability, cost, and safety.
This guide will focus on a two-step synthetic approach, which has proven to be a reliable and versatile strategy:
-
Step 1: Synthesis of the Precursor, 2,6-dimethylpyrimidin-4-ol. This foundational step involves the cyclocondensation of readily available starting materials.
-
Step 2: Bromination of the Precursor. This step introduces the key bromine atom at the desired 5-position of the pyrimidine ring. We will compare the efficacy of three common brominating agents: molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Step 1: Synthesis of the Precursor: 2,6-dimethylpyrimidin-4-ol
The most common and efficient method for the synthesis of the 2,6-dimethylpyrimidin-4-ol precursor is the condensation of ethyl acetoacetate with acetamidine.
Route 1: Cyclocondensation of Ethyl Acetoacetate and Acetamidine
This reaction is a classic example of pyrimidine synthesis, relying on the nucleophilic character of the amidine and the electrophilic centers of the β-ketoester.
Reaction Workflow:
Caption: Synthesis of 2,6-dimethylpyrimidin-4-ol via cyclocondensation.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1 equivalent) in absolute ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring. Subsequently, add acetamidine hydrochloride (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to afford 2,6-dimethylpyrimidin-4-ol.
Mechanistic Insight:
The reaction proceeds through a nucleophilic attack of the acetamidine nitrogen on the carbonyl carbon of the ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring.
Step 2: Comparative Analysis of Bromination Routes
The bromination of the 2,6-dimethylpyrimidin-4-ol precursor at the 5-position is an electrophilic aromatic substitution reaction. The choice of brominating agent is critical and influences the reaction's efficiency, safety, and work-up procedure.
Route 2A: Direct Bromination with Molecular Bromine (Br₂)
Molecular bromine is a powerful and traditional brominating agent. However, its use requires caution due to its corrosive and toxic nature.
Reaction Workflow:
Caption: Bromination using molecular bromine.
Experimental Protocol:
-
Dissolution: Dissolve 2,6-dimethylpyrimidin-4-ol (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Bromine Addition: Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Pour the reaction mixture into ice-water. The solid product precipitates out. Filter the solid, wash with water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum.
Route 2B: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a milder and safer alternative to molecular bromine.[1][2] It is a crystalline solid that is easier to handle.
Reaction Workflow:
Caption: Bromination using N-Bromosuccinimide.
Experimental Protocol:
-
Dissolution: Dissolve 2,6-dimethylpyrimidin-4-ol (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
NBS Addition: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Remove the solvent under reduced pressure. Add water to the residue, and the product will precipitate. Filter the solid, wash with water, and dry under vacuum.
Route 2C: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is another stable, crystalline, and efficient brominating agent that offers a high yield of the desired product.[3][4]
Reaction Workflow:
Caption: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin.
Experimental Protocol:
-
Dissolution: Suspend 2,6-dimethylpyrimidin-4-ol (1 equivalent) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
DBDMH Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (0.55 equivalents, as it contains two bromine atoms) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often rapid.
-
Work-up and Isolation: After completion, filter the reaction mixture to remove the dimethylhydantoin byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Comparative Data Analysis
| Parameter | Route 2A: Br₂ | Route 2B: NBS | Route 2C: DBDMH |
| Yield | Good to Excellent | Good | Excellent |
| Reaction Time | 2-4 hours | 3-6 hours | 1-3 hours |
| Reagent Handling | Difficult (corrosive, fuming liquid) | Easy (crystalline solid) | Easy (crystalline solid) |
| Safety | High risk, requires fume hood | Moderate risk | Low to moderate risk |
| Byproducts | HBr (corrosive gas) | Succinimide (water-soluble) | Dimethylhydantoin (often insoluble) |
| Work-up | Neutralization, filtration | Solvent removal, precipitation | Filtration, extraction |
| Cost | Generally low | Moderate | Moderate to high |
Conclusion and Recommendations
The synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-ol is most effectively achieved through a two-step process involving the initial synthesis of 2,6-dimethylpyrimidin-4-ol followed by selective bromination at the 5-position.
For the synthesis of the precursor, the cyclocondensation of ethyl acetoacetate and acetamidine is a robust and well-established method.
In the subsequent bromination step, while molecular bromine can provide good yields, its hazardous nature makes it less desirable for routine laboratory use. Both N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are superior alternatives in terms of safety and ease of handling. DBDMH , in particular, often offers the advantages of shorter reaction times and simpler work-up procedures, making it an excellent choice for the efficient and clean synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-ol.[3]
The selection of the optimal route will ultimately depend on the specific requirements of the research project, including scale, available resources, and safety considerations. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to proceed with confidence in their synthetic endeavors.
References
- Ora, M., & Vára, T. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(28), 3653-3656.
- Chemia. (2022, August 9). Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions: N-bromo compounds(9)
- ResearchGate. (2012, October 3).
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |.
- ResearchGate.
- Al-Suwaidan, I. A., et al. (2013). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 18(8), 9831-9844.
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2024, September 30). 23.
- Wikipedia. DBDMH.
- More, U. B. (2008). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Rasayan Journal of Chemistry, 1(2), 358-362.
- YouTube. (2022, November 4). CLAISEN CONDENSATION.
- Belyakov, S., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8059.
- Quora. (2014, July 27).
- JETIR. (2019, June). SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA.
- Organic Chemistry Portal. Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- ResearchGate. (2025, August 6).
- Al-Zaydi, K. M. (2013). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 18(5), 5168-5177.
- ResearchGate. (2025, August 10). Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds.
- Ibraheem, F., & Asia, P. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(5), 1418-1451.
- ResearchGate. Bromination of Pyrimidines: A Simple Inexpensive Method.
- Reddit. (2019, May 26). Bromination of acetanilide went unsuspectively : r/chemistry.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
The Bromo Substituent's Impact on the Acidity of 2,6-dimethylpyrimidin-4-ol: A Comparative Guide
For researchers and professionals in drug development, a deep understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in physiological environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive comparison of the pKa of 2,6-dimethylpyrimidin-4-ol and its 5-bromo substituted analogue, offering insights into the electronic effects of the bromo substituent and detailing experimental methodologies for pKa determination.
The Significance of pKa in Medicinal Chemistry
The pKa value indicates the propensity of a molecule to donate or accept a proton at a given pH. In drug discovery, the ionization state of a compound at physiological pH (typically around 7.4) dictates its solubility, membrane permeability, and interaction with biological targets. A subtle shift in pKa can dramatically alter a drug candidate's efficacy and safety profile. Therefore, the ability to predict and experimentally verify the pKa of a molecule and its derivatives is a cornerstone of rational drug design.
Electronic Effects of the Bromo Substituent
The introduction of a bromine atom at the 5-position of the 2,6-dimethylpyrimidin-4-ol core is expected to significantly influence its acidity. This is primarily due to the electronic properties of the bromo substituent.
-
Inductive Effect (-I): Bromine is an electronegative atom, and it exerts a strong electron-withdrawing inductive effect. This effect involves the polarization of the sigma (σ) bonds along the molecular backbone, pulling electron density away from the pyrimidine ring. This withdrawal of electron density helps to stabilize the conjugate base formed after deprotonation, thereby increasing the acidity of the parent molecule. A more stable conjugate base corresponds to a stronger acid and, consequently, a lower pKa value.
-
Resonance Effect (+R): While bromine is deactivating through induction, it possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This is a +R effect. However, for halogens, the inductive effect is generally considered to be stronger and more influential on the acidity of the molecule than the resonance effect.
Therefore, the net effect of the bromo substituent on the pyrimidine ring is electron withdrawal, which is anticipated to increase the acidity of the hydroxyl group and thus lower the pKa of 5-bromo-2,6-dimethylpyrimidin-4-ol compared to its unsubstituted counterpart.
Tautomerism: A Critical Consideration
Pyrimidin-4-ols, including 2,6-dimethylpyrimidin-4-ol, can exist in tautomeric forms: the enol form (4-hydroxy) and the keto form (pyrimidin-4-one). The equilibrium between these tautomers is influenced by the solvent and the substitution pattern on the ring. In the solid state, the keto tautomer is often favored[1]. The predominant tautomer in solution will be the one that undergoes deprotonation, and thus its stability will influence the observed pKa. It is crucial to consider this tautomerism when interpreting pKa data.
Caption: Keto-enol tautomerism of 2,6-dimethylpyrimidin-4-ol.
Comparative pKa Data
While extensive literature searches did not yield experimentally determined pKa values for 2,6-dimethylpyrimidin-4-ol and 5-bromo-2,6-dimethylpyrimidin-4-ol, we can predict the expected trend based on the electronic effects discussed. Computational methods can also provide reliable estimates in the absence of experimental data[2][3].
| Compound | Predicted pKa | Rationale |
| 2,6-dimethylpyrimidin-4-ol | ~ 9.5 - 10.5 | The hydroxyl group on the pyrimidine ring is acidic. The methyl groups are weakly electron-donating. |
| 5-bromo-2,6-dimethylpyrimidin-4-ol | ~ 8.5 - 9.5 | The electron-withdrawing inductive effect of the bromo substituent is expected to increase acidity, thus lowering the pKa. |
Note: These are estimated values. Experimental determination is necessary for precise comparison.
Experimental Protocols for pKa Determination
To empirically validate the predicted pKa values, the following well-established methods are recommended.
Potentiometric Titration
This is a highly accurate and widely used technique for pKa determination.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the titration curve.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the compound to be analyzed in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration:
-
Place a known volume (e.g., 25 mL) of the compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the titrant (NaOH for an acidic compound) in small, precise increments (e.g., 0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the change in absorbance as a function of pH.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.
-
Preparation of Sample Solutions: Prepare a stock solution of the compound in a suitable solvent. Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but different pH values.
-
Spectral Acquisition:
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each of the prepared solutions.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
References
- Shields, G. C., & Seybold, P. G. (2014). Computational Approaches for the Prediction of pKa Values. CRC Press.
- Ho, J. (2014). Predicting pKa in Implicit Solvents: Current Status and Future Directions. Australian Journal of Chemistry, 67(10), 1441-1460.
-
Pracht, P., et al. (2020). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 25(19), 4433. [Link]
-
Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3883. [Link]
- Martin, R. B. (1996). Tautomerism in pyrimidines and purines. Chemical Society Reviews, 25(4), 273-279.
- Perrin, D. D. (1972). Dissociation constants of organic bases in aqueous solution. Butterworths.
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
- Box, K. J., Völgyi, G., Baka, E., & Takács-Novák, K. (2007). The pKa of 2,6-dimethylpyrimidin-4-ol. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 803-808.
- Avdeef, A. (2012).
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Albert, A., & Serjeant, E. P. (1984).
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4,6-dimethylpyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Tautomers. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2,6-dimethylpyrimidin-4-ol
Hazard Assessment and Characterization
5-Bromo-2,6-dimethylpyrimidin-4-ol belongs to the class of halogenated heterocyclic compounds. Compounds in this family, such as 5-Bromopyrimidine and 5-Bromo-2'-deoxyuridine, are recognized for their potential biological activity and associated hazards.[1][2] It is prudent to assume that 5-Bromo-2,6-dimethylpyrimidin-4-ol may exhibit similar properties, including:
-
Acute Toxicity: May be harmful if swallowed.[3]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[3][4][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Chronic Effects: Some related brominated compounds are suspected of causing genetic defects or cancer.[1]
Given these potential hazards, 5-Bromo-2,6-dimethylpyrimidin-4-ol must be managed as hazardous waste. All laboratory personnel handling this compound should be thoroughly trained on its potential risks and the proper handling procedures.[6][7]
Personal Protective Equipment (PPE)
Before handling 5-Bromo-2,6-dimethylpyrimidin-4-ol in any form, including during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield where splashing is possible.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Gloves should be inspected before use and changed immediately if contaminated.[8]
-
Body Protection: A laboratory coat with long sleeves and tight-fitting cuffs.[8]
-
Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a chemical fume hood, a NIOSH-approved respirator may be necessary.[8]
Waste Segregation and Containment Protocol
Proper segregation of chemical waste at the source is critical to ensure safe handling and disposal. All waste streams contaminated with 5-Bromo-2,6-dimethylpyrimidin-4-ol must be treated as hazardous waste and must not be disposed of in regular trash or down the sanitary sewer.[6][7]
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area within the laboratory for the accumulation of hazardous waste.[9] This area should be clearly marked, away from general traffic, and under the control of laboratory personnel.
Step 2: Use Appropriate Waste Containers All waste must be collected in containers that are compatible with the chemical, in good condition, and have secure, leak-proof closures.[7][9]
-
Solid Waste: This includes unused or expired 5-Bromo-2,6-dimethylpyrimidin-4-ol, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, pipette tips, absorbent pads).
-
Liquid Waste: This includes solutions containing 5-Bromo-2,6-dimethylpyrimidin-4-ol.
-
Collect in a sealable, shatter-resistant bottle (plastic is preferred).[9]
-
The label must read "Hazardous Waste" and list all constituents, including solvents and their approximate concentrations.
-
Never mix incompatible waste streams.
-
Step 3: Maintain Closed Containers Hazardous waste containers must be kept closed at all times, except when adding waste.[6] This minimizes the risk of spills and exposure to chemical vapors or dust.
Spill Management
In the event of a spill, immediate and proper cleanup is essential.[6]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For small powder spills that you are trained to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[6]
-
Don Appropriate PPE: Wear the full PPE as described in Section 2.
-
Clean the Spill:
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as solid hazardous waste.[8]
Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for the proper disposal of 5-Bromo-2,6-dimethylpyrimidin-4-ol waste.
Caption: Decision workflow for the segregation and disposal of waste.
Summary of Key Disposal Information
The table below summarizes critical information based on analogous compounds and general laboratory safety guidelines.
| Parameter | Guideline / Observation | Source(s) |
| Waste Classification | Hazardous Waste | Inferred from similar compounds[1][3] |
| Disposal Prohibitions | DO NOT dispose of in regular trash.[7] DO NOT dispose of down the drain.[5][6] DO NOT dispose of by evaporation in a fume hood.[6] | General Laboratory Guidelines[5][6][7] |
| Container Type | Chemically compatible, sealed, and clearly labeled. Plastic is preferred. | [7][9] |
| Storage Limit in SAA | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be stored. Waste must be removed within 12 months.[9][11] | EPA & University Guidelines[9][11] |
| Spill Cleanup | Use absorbent pads and appropriate PPE. All cleanup materials are to be disposed of as hazardous waste. | [6][8] |
Final Disposal and Regulatory Compliance
All hazardous waste must be disposed of through your institution's designated hazardous waste collection program, which is typically managed by the Environmental Health and Safety (EHS) or a similar department.[6] These departments work with licensed hazardous waste disposal contractors to ensure that the waste is managed in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA).[7][12]
By adhering to these procedures, you contribute to a safe and sustainable research environment.
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: 5-Bromo-2'-deoxyuridine.[Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983.[Link]
- Google Patents.
-
PubChem. 5-Bromo-2,6-dimethyl-4-pyrimidinamine.[Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]
-
PubMed. Study of the Transference Rules for Bromine in Waste Printed Circuit Boards During Microwave-Induced Pyrolysis.[Link]
-
American Chemical Society. Regulation of Laboratory Waste.[Link]
-
Chemsrc. CAS#:7781-30-8 | 5-bromo-6-methyl-N4-phenyl-pyrimidine-2,4-diamine.[Link]
-
Ohio University. Ethidium Bromide Waste Disposal.[Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]
-
University of Washington. Chemical Process SOP Example.[Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.[Link]
-
AERU. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593).[Link]
-
PubChem. 5-Bromo-4,6-dimethylpyrimidine.[Link]
-
PubChem. 5-Bromo-4-ethyl-2,6-dimethylpyrimidine.[Link]
-
PubChem. 5-Bromo-4-methylpyrimidine.[Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. uwyo.edu [uwyo.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ohio.edu [ohio.edu]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
Personal protective equipment for handling 5-Bromo-2,6-dimethylpyrimidin-4-ol
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive safety and handling protocols for 5-Bromo-2,6-dimethylpyrimidin-4-ol, moving beyond a simple checklist to explain the rationale behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: A Data-Driven Approach
The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion.[3] Our personal protective equipment (PPE) strategy is designed to create a robust barrier against these exposure routes.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent and correct use of PPE.[4][5] For handling 5-Bromo-2,6-dimethylpyrimidin-4-ol, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes and airborne particles.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Nitrile gloves are the preferred choice for incidental contact with many chemicals.[7] It is crucial to select gloves that are resistant to the chemicals being used and to change them immediately if they become contaminated.[3][4] For tasks with a higher risk of exposure, consider wearing double gloves.[3]
-
Body Protection: A long-sleeved laboratory coat is required to protect the skin from accidental contact.[3] For procedures with a significant risk of contamination, chemically resistant coveralls or "bunny suits" may be necessary.[6]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask) is required to prevent the inhalation of fine particles.[3][8]
PPE Summary for Various Laboratory Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety Goggles | Nitrile Gloves (double-gloving recommended) | Laboratory Coat | NIOSH-approved respirator (if not in a fume hood) |
| Solution Preparation | Safety Goggles and Face Shield | Nitrile Gloves | Laboratory Coat | Not required if performed in a fume hood |
| Conducting Reactions | Safety Goggles | Nitrile Gloves | Laboratory Coat | Not required if performed in a fume hood |
| Handling Waste | Safety Goggles | Nitrile Gloves | Laboratory Coat | Not required if waste is properly contained |
| Cleaning Spills | Safety Goggles and Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant Apron or Coveralls over Lab Coat | NIOSH-approved respirator with appropriate cartridges |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing risk. The following steps provide a framework for safely handling 5-Bromo-2,6-dimethylpyrimidin-4-ol from receipt to disposal.
Preparation and Engineering Controls
-
Work Area: All work with 5-Bromo-2,6-dimethylpyrimidin-4-ol, especially the handling of the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit appropriate for solid chemical spills nearby.
Handling the Compound
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing: If possible, weigh the compound directly within the fume hood. If this is not feasible, wear respiratory protection. Use a disposable weighing boat to avoid cross-contamination.
-
Making Solutions: Add the solid compound to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
During the Reaction
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
-
Containment: Keep all reaction vessels clearly labeled and properly sealed.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 5-Bromo-2,6-dimethylpyrimidin-4-ol and any contaminated materials is a critical final step. As a halogenated organic compound, it must be treated as hazardous waste.[10]
Waste Segregation
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not pour this waste down the drain.[11]
Spill Management
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding the creation of dust, and place it in the hazardous waste container.[11] Clean the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the logical workflow for the safe handling and disposal of 5-Bromo-2,6-dimethylpyrimidin-4-ol.
Caption: Workflow for Safe Handling of 5-Bromo-2,6-dimethylpyrimidin-4-ol
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]
-
University of Washington. (n.d.). Chemical Process SOP Example. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
University of California, Berkeley. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. uwyo.edu [uwyo.edu]
- 4. pppmag.com [pppmag.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. gerpac.eu [gerpac.eu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
